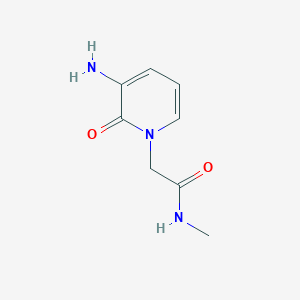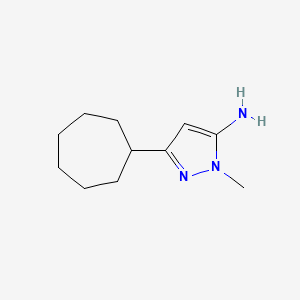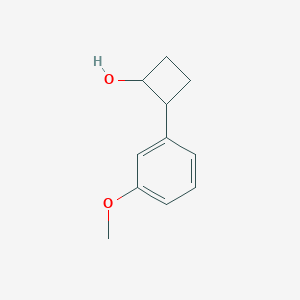
2-(3-Methoxyphenyl)cyclobutan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)cyclobutan-1-OL is an organic compound with the molecular formula C11H14O2 It features a cyclobutane ring substituted with a 3-methoxyphenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cyclobutan-1-OL typically involves the cycloaddition of suitable precursors. One common method is the [2+2] cycloaddition reaction, where a diene and an alkene react under UV light or thermal conditions to form the cyclobutane ring. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with a cyclobutanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclobutanol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: Formation of cyclobutanone derivatives
Reduction: Formation of cyclobutanol derivatives
Substitution: Formation of substituted cyclobutane derivatives
科学的研究の応用
2-(3-Methoxyphenyl)cyclobutan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Methoxyphenyl)cyclobutan-1-amine
- 2-(3-Methoxyphenyl)cyclobutan-1-carboxylic acid
- 2-(3-Methoxyphenyl)cyclobutan-1-thiol
Uniqueness
2-(3-Methoxyphenyl)cyclobutan-1-OL is unique due to the presence of both a hydroxyl group and a methoxyphenyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The hydroxyl group allows for hydrogen bonding and oxidation-reduction reactions, while the methoxyphenyl group provides aromatic stability and potential for substitution reactions.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-4-2-3-8(7-9)10-5-6-11(10)12/h2-4,7,10-12H,5-6H2,1H3 |
InChIキー |
FSIYCKDCQRELLE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




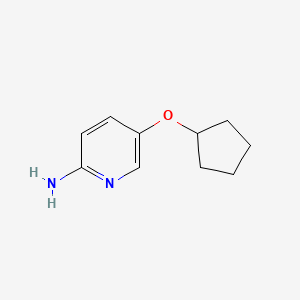
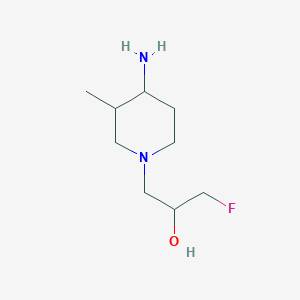


![1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13312557.png)
![3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13312558.png)
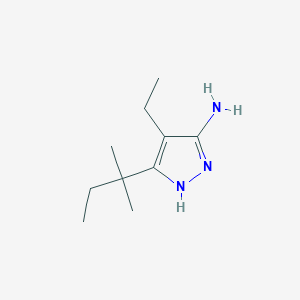
![2-Propanoylspiro[4.5]decan-1-one](/img/structure/B13312576.png)


